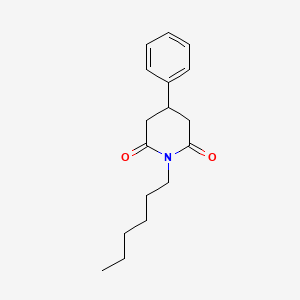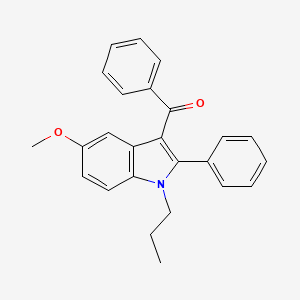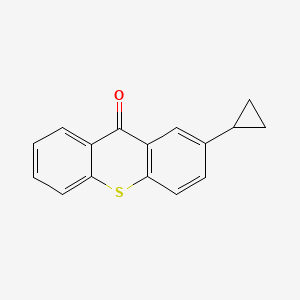
2-Cyclopropyl-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique structural properties and have been widely studied for their applications in various fields, including photochemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-9H-thioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl ketones with thioxanthone derivatives in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thioxanthenes.
Substitution: It can undergo substitution reactions, particularly at the cyclopropyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthones, depending on the specific reaction and conditions used .
Scientific Research Applications
2-Cyclopropyl-9H-thioxanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes like topoisomerase . The compound can undergo photochemical reactions, leading to the generation of reactive intermediates that interact with these targets, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-9H-thioxanthen-9-one: Similar in structure but with an isopropyl group instead of a cyclopropyl group.
9H-Thioxanthen-9-one: The parent compound without any substituents.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, exhibiting different biological activities.
Uniqueness
2-Cyclopropyl-9H-thioxanthen-9-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other thioxanthone derivatives. This uniqueness makes it a valuable compound for specific applications in photochemistry and medicinal research .
Properties
CAS No. |
54997-88-5 |
|---|---|
Molecular Formula |
C16H12OS |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-cyclopropylthioxanthen-9-one |
InChI |
InChI=1S/C16H12OS/c17-16-12-3-1-2-4-14(12)18-15-8-7-11(9-13(15)16)10-5-6-10/h1-4,7-10H,5-6H2 |
InChI Key |
AQXHVJFSOFDHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
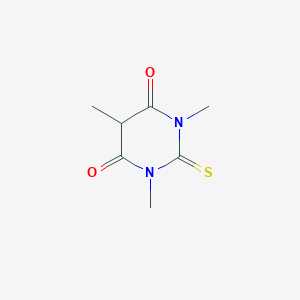
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
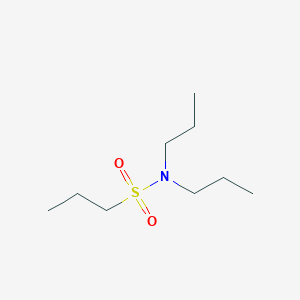
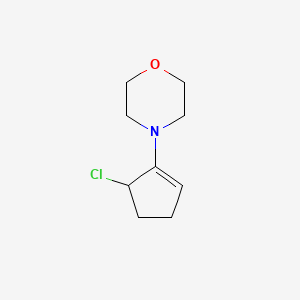
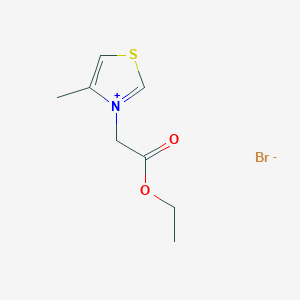
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
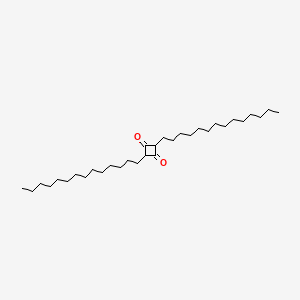
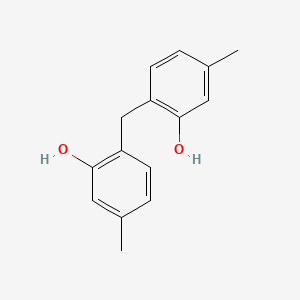
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
